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Compound of Interest

Compound Name: X77

Cat. No.: B8144501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
X77 is a potent, non-covalent inhibitor of the main protease (Mpro or 3CLpro) of the SARS-

CoV-2 virus, the causative agent of COVID-19. Its systematic name is N-(4-tert-butylphenyl)-N-

[(1R)-2-(cyclohexylamine)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide.[1] X77 has

been a critical tool in the research and development of antiviral therapies due to its strong

binding affinity for the Mpro active site. The crystal structure of X77 in complex with SARS-

CoV-2 Mpro has been resolved and is available in the Protein Data Bank (PDB) under the

accession code 6W63. This document provides detailed protocols and application notes for the

chemical synthesis of X77 for research purposes, based on established synthetic

methodologies for similar compounds.

Chemical and Physical Properties of X77
A summary of the key chemical and physical properties of X77 is presented in the table below.
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Property Value

IUPAC Name

N-(4-tert-butylphenyl)-N-[(1R)-2-

(cyclohexylamine)-2-oxo-1-(pyridin-3-

yl)ethyl]-1H-imidazole-4-carboxamide

Molecular Formula C₂₇H₃₃N₅O₂

Molecular Weight 459.59 g/mol

CAS Number 2455518-33-7

Appearance White to off-white solid

Solubility Soluble in DMSO, Methanol

Synthetic Pathway Overview
While a definitive, step-by-step published synthesis for X77 is not readily available in the public

domain, the structure of the molecule strongly suggests a synthetic route based on a multi-

component reaction, such as the Ugi four-component reaction (Ugi-4CR). This reaction is a

powerful tool in medicinal chemistry for the rapid assembly of complex molecules from simple

starting materials.

The proposed Ugi-4CR for the synthesis of X77 would involve the one-pot reaction of four key

building blocks:

An Aldehyde: Pyridine-3-carbaldehyde

An Amine: 4-tert-butylaniline

A Carboxylic Acid: 1H-imidazole-4-carboxylic acid

An Isocyanide: Cyclohexyl isocyanide

The logical workflow for the synthesis based on this approach is illustrated in the diagram

below.
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Caption: Proposed synthetic workflow for X77 via a Ugi four-component reaction.
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Experimental Protocol: Ugi Four-Component
Synthesis of X77
This protocol is a representative procedure based on the principles of the Ugi-4CR for the

synthesis of α-acetamido carboxamides. Optimization of reaction conditions (solvent,

temperature, and reaction time) may be necessary to achieve optimal yields and purity of X77.

Materials and Reagents:

Pyridine-3-carbaldehyde

4-tert-butylaniline

1H-imidazole-4-carboxylic acid

Cyclohexyl isocyanide

Methanol (anhydrous)

Dichloromethane (DCM)

Ethyl acetate (EtOAc)

Hexanes

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add

pyridine-3-carbaldehyde (1.0 eq), 4-tert-butylaniline (1.0 eq), and 1H-imidazole-4-carboxylic

acid (1.0 eq).

Solvent Addition: Dissolve the starting materials in anhydrous methanol (0.2-0.5 M

concentration with respect to the aldehyde).
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Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to facilitate the

formation of the imine intermediate.

Isocyanide Addition: To the stirring mixture, add cyclohexyl isocyanide (1.0 eq) dropwise.

Reaction Progression: Allow the reaction to stir at room temperature for 24-48 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up:

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

methanol.

Redissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc).

Wash the organic layer with saturated sodium bicarbonate solution to remove any

unreacted carboxylic acid, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude X77 product.

Purification:

Purify the crude product by silica gel column chromatography. A gradient elution system of

hexanes and ethyl acetate is a suitable starting point for optimizing the separation.

Combine the fractions containing the pure product (as determined by TLC) and

concentrate under reduced pressure to afford pure X77 as a solid.

Characterization:

Confirm the identity and purity of the synthesized X77 using standard analytical

techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Expected vs. Experimental
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Parameter Expected Value Experimental Result

Molecular Weight 459.2634 g/mol To be determined by HRMS

¹H NMR

Characteristic peaks for

aromatic, aliphatic, and

imidazole protons

To be determined

¹³C NMR
Characteristic peaks for all

carbon atoms in the molecule
To be determined

Purity >95%
To be determined by HPLC or

qNMR

Yield
Dependent on reaction

optimization
To be determined

Mechanism of Action: Inhibition of SARS-CoV-2
Main Protease
X77 functions by binding to the active site of the SARS-CoV-2 main protease (Mpro). Mpro is a

cysteine protease that is essential for the life cycle of the virus, as it is responsible for cleaving

the viral polyproteins into functional individual proteins. By occupying the active site, X77
prevents the natural substrate from binding, thereby inhibiting viral replication. The diagram

below illustrates this inhibitory mechanism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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